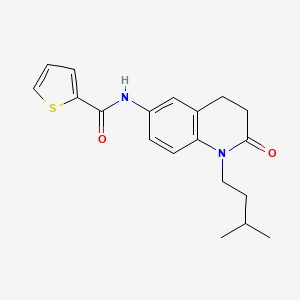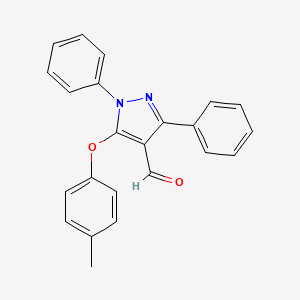
5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(4-methylphenoxy)” part suggests the presence of a methylphenoxy group attached to the 5th position of the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through cyclocondensation reactions . The “5-(4-methylphenoxy)” part could potentially be synthesized through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and the attached phenyl and methylphenoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazole derivatives generally have high thermal stability and are capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Sequence and Molecular Structures
The compound is used in the synthesis of reduced 3,4'-bipyrazoles starting from a simple pyrazole precursor. This process involves a series of reactions that lead to the formation of various derivatives with potential applications in supramolecular assembly. Key findings include significant charge delocalization and molecular linking through hydrogen bonds, forming complex structural arrangements (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Synthesis and Biological Investigations
Another application includes the synthesis of quinolinyl chalcones containing a pyrazole group. These compounds show promising anti-microbial properties and moderate anti-oxidant activity, indicating potential therapeutic applications (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Application in Lubricating Oils
This compound is also involved in the creation of enaminonitrile and pyrazolo derivatives, which are evaluated as antioxidant additives for lubricating oils. This suggests its utility in improving the performance and longevity of industrial oils (Amer, Hassan, Moawad, & Shaker, 2011).
Environmentally Benign Synthesis
The compound is used in environmentally friendly synthesis processes, such as the formation of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones. This showcases its role in green chemistry and sustainable practices (Hangarge & Shingare, 2003).
Antimicrobial Screening
Its derivatives, diphenyl pyrazolylmethylanilines, have been evaluated for their antifungal and antibacterial activity. This highlights its potential in developing new antimicrobial agents (Bawa, Ahmad, & Kumar, 2011).
DNA Gyrase B Inhibitor
The compound forms part of the synthesis of Schiff bases, which act as DNA Gyrase B inhibitors, antibacterial, anti-inflammatory, and antioxidant agents. This indicates its role in the development of new drugs targeting specific biological pathways (Kate, Gaikwad, Lokhande, Shaikh, Sonawane, Choudhari, & Bachute, 2018).
Eigenschaften
IUPAC Name |
5-(4-methylphenoxy)-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSLBNQUFOGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

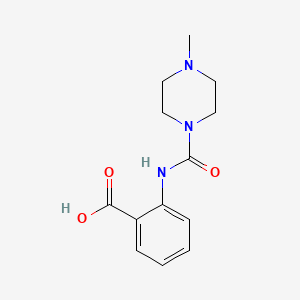
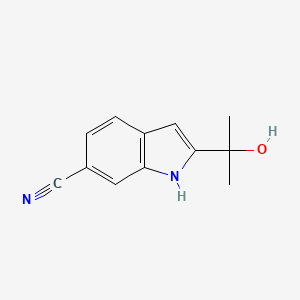
![N-(5-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2427461.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
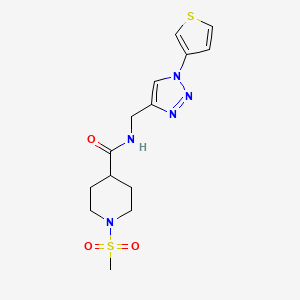
![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)
![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)
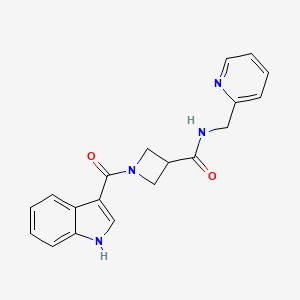
![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)
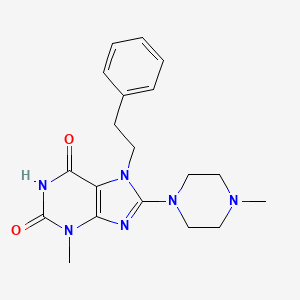
![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)
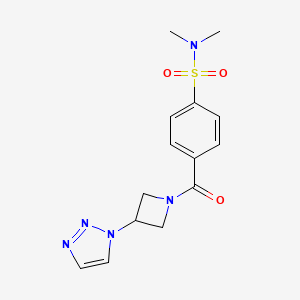
![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)
